molecular formula C22H17N3O2S B3465775 N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide

N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide

Cat. No. B3465775
M. Wt: 387.5 g/mol
InChI Key: NAEIPSPPGTVXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide, commonly known as BML-210, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BML-210 is a member of the thioamide family of compounds and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In

Mechanism of Action

BML-210 exerts its therapeutic effects by inhibiting the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, oxidative stress, and microbial products. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell proliferation, and survival. BML-210 inhibits the activity of NF-κB by blocking its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
BML-210 has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. BML-210 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, BML-210 has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using BML-210 in lab experiments is its specificity for NF-κB inhibition. Unlike other compounds that inhibit NF-κB, BML-210 does not affect the activity of other transcription factors, such as AP-1 or STAT. This makes it a valuable tool for studying the role of NF-κB in various biological processes. One limitation of using BML-210 is its relatively low yield, which can make it expensive to produce in large quantities.

Future Directions

For research include exploring its potential use in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.

Scientific Research Applications

BML-210 has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory properties by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation. BML-210 has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, BML-210 has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c1-14-6-2-3-7-17(14)20(26)25-22(28)23-16-12-10-15(11-13-16)21-24-18-8-4-5-9-19(18)27-21/h2-13H,1H3,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEIPSPPGTVXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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